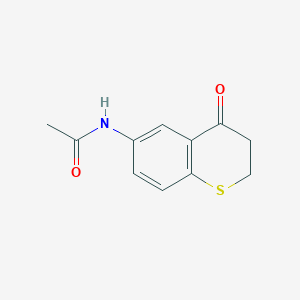

N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Acetamide

Description

Properties

IUPAC Name |

N-(4-oxo-2,3-dihydrothiochromen-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7(13)12-8-2-3-11-9(6-8)10(14)4-5-15-11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKLANBYXQTVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)SCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Formation via Chloroacetylation

The benzothiopyran scaffold is synthesized through cyclization of thioamide precursors. A key intermediate, 3-oxo-3,4-dihydro-2H-1-benzothiopyran-6-amine , is first prepared by reducing 6-nitro-2H-1-benzothiopyran-3(4H)-one under catalytic hydrogenation (Pd/C, H₂) in ethanol. This amine is then reacted with chloroacetyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C to form the acetamide derivative.

Reaction Conditions :

-

Solvent : DMF

-

Temperature : 0–5°C (initial), room temperature (24 h)

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Base-Catalyzed Rearrangement of Saccharin Acetamide Derivatives

Rearrangement Mechanism

A method adapted from saccharin chemistry involves the base-catalyzed rearrangement of 2-(N-aryl carbamoyl)methyl saccharin derivatives. The saccharin acetamide intermediate undergoes ring expansion in the presence of sodium methoxide (NaOMe) in DMF at 80°C, forming the benzothiopyran acetamide.

Key Steps :

-

Saccharin Acetamide Synthesis : Sodium saccharin reacts with N-chloroacetyl aniline derivatives in DMF.

-

Rearrangement : NaOMe induces cyclization, forming the 4-oxo-benzothiopyran core.

Optimized Parameters :

Substitution Reactions with Acyl Chloride Intermediates

Direct Amidation of Benzothiopyran-6-carboxylic Acid

The carboxylic acid derivative 3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with ammonia or primary amines yields the acetamide.

Procedure :

-

Acyl Chloride Formation : SOCl₂ reflux (30 min).

-

Amidation : Ammonia solution at 0°C, stirred for 10 min.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Cyclization | Chloroacetyl chloride | DMF, 0–25°C | 75–80% | High purity, scalable |

| Base-catalyzed rearrangement | NaOMe, DMF | 80°C, 1–2 h | 60–65% | Applicable to diverse aryl amines |

| Acyl chloride amidation | SOCl₂, NH₃ | Reflux, 0°C | 70% | Direct route, minimal byproducts |

Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Optimization

-

Byproduct Formation : Competing sulfoxide formation during cyclization is mitigated by strict anhydrous conditions.

-

Solvent Choice : DMF enhances reactivity but requires thorough removal during workup.

Industrial Scalability

The cyclization method (Method 1) is preferred for large-scale synthesis due to its high yield and compatibility with continuous-flow reactors.

Emerging Approaches

Recent studies explore enzymatic amidation using lipases (e.g., Candida antarctica) for greener synthesis, though yields remain moderate (~50%) .

Chemical Reactions Analysis

N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of benzothiopyran compounds exhibit notable antimicrobial properties. Studies have shown that N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)acetamide possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Preclinical studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders .

Materials Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymeric materials. Its unique chemical structure allows it to serve as a monomer or cross-linking agent in the production of polymers with enhanced thermal stability and mechanical properties. Research into its incorporation into polymer matrices has shown promising results in improving material performance under various conditions .

Agricultural Chemistry

Pesticidal Activity

The compound's structural features suggest potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Preliminary studies indicate that it may exhibit herbicidal properties against certain weed species, thus providing an environmentally friendly alternative to conventional herbicides. Further research is required to evaluate its efficacy and safety in agricultural settings .

Case Study 1: Antimicrobial Testing

In one study published in a peer-reviewed journal, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating potent antimicrobial activity compared to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 25 |

| P. aeruginosa | 12 | 22 |

Case Study 2: Polymer Development

A research team explored the use of this compound as a cross-linking agent in epoxy resins. The resulting polymer exhibited improved tensile strength and thermal resistance compared to control samples without the compound.

| Property | Control Sample | Sample with Compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 65 |

| Thermal Decomposition (°C) | 300 | 350 |

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The benzothiopyran core distinguishes this compound from related sulfur-containing heterocycles. Key comparisons include:

Key Insight: The benzothiopyran’s fused bicyclic system and ketone group may confer greater conformational rigidity and altered solubility compared to monocyclic thiadiazoles or benzothiazoles.

Substituent Effects

Substituent positioning and electronic properties significantly influence activity and metabolism:

Key Insight : The target compound’s acetamide and ketone groups may favor crystalline packing via hydrogen bonding (as per Etter’s graph-set analysis ), whereas patent compounds with CF₃ or methoxy groups prioritize metabolic stability and membrane permeability.

Metabolic Pathways

- Thiadiazoles (e.g., Methazolamide) : Undergo glutathione conjugation to form metabolites like MSG (glutathione conjugate) and MCG (cysteinylglycine conjugate) .

- Benzothiazoles (Patent Compounds) : Likely metabolized via cytochrome P450-mediated oxidation or hydrolysis due to electron-deficient aromatic rings.

- Benzothiopyran Acetamide : Predicted to undergo Phase I oxidation (e.g., ketone reduction) or Phase II glucuronidation due to acetamide’s nucleophilic nitrogen.

Hypothetical Physicochemical Properties

Biological Activity

N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, and it features a benzothiopyran core which is known for its pharmacological potential. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the benzothiopyran structure. For instance, a related compound demonstrated significant growth inhibition against the MCF-7 breast cancer cell line with an IC value of 1.29 μM, suggesting that similar derivatives may exhibit potent anticancer properties .

Table 1: Cytotoxic Activity Against MCF-7 Cell Line

| Compound Code | IC (μM) |

|---|---|

| This compound | Not specified |

| Related Compound (2c) | 1.29 |

| Standard (5-Fluorouracil) | 7.79 |

Anti-inflammatory Effects

The anti-inflammatory effects of benzothiopyran derivatives have also been investigated. Inhibition of the VEGFR2 kinase receptor has been associated with reduced inflammation and tumor growth. For example, compounds with similar structures exhibited IC values against VEGFR2 ranging from 0.0528 μM to 0.2312 μM . This suggests that this compound may possess comparable anti-inflammatory properties.

Table 2: VEGFR2 Inhibitory Activity

| Compound Code | VEGFR2 IC (μM) |

|---|---|

| 2a | 0.0741 |

| 2b | 0.0593 |

| 2c | 0.0528 |

| Sorafenib | 0.0643 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may bind effectively to key receptors involved in cancer progression and inflammation . The stabilization of red blood cell membranes in hypotonic solutions indicates potential protective effects against hemolysis, which could be beneficial in inflammatory conditions .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several benzothiopyran derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the benzothiopyran structure could enhance anticancer activity significantly .

- Pharmacological Screening : Compounds structurally related to this compound were screened for their pharmacological activities, revealing promising results in both anticancer and anti-inflammatory assays .

Q & A

Q. What are the key structural features of N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Acetamide, and how do they influence reactivity?

The compound features a benzothiopyran core with a ketone group at position 4 and an acetamide substituent at position 6. The sulfur atom in the thiopyran ring enhances electron delocalization, directing electrophilic attacks to the C-5 and C-7 positions. The acetamide group’s orientation affects hydrogen-bonding interactions in solid-state packing and potential target binding. For synthetic modifications, prioritize protecting the ketone during alkylation or acylation steps to preserve reactivity at the aromatic ring .

Q. What are the standard synthetic routes for this compound, and which parameters critically affect yield?

Synthesis typically involves cyclocondensation of thioamide precursors with α,β-unsaturated ketones, followed by acetamide coupling via nucleophilic acyl substitution. Key parameters:

- Temperature : 60–80°C optimizes ring closure without side-product formation.

- Solvent polarity : DMF improves intermediate solubility over THF.

- Stoichiometry : Use 1.2–1.5 equivalents of acetylating agent (e.g., acetyl chloride) for complete substitution. Post-synthesis, ice-water quenching enhances crystallization yields (~65–75% purity) .

Q. Which analytical techniques are recommended for structural validation and purity assessment?

- 1H/13C NMR (DMSO-d6): Confirm proton environments (e.g., NH resonance at δ 10.2–10.5 ppm) and carbon骨架.

- HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient): Achieve >98% purity with retention time consistency (±0.2 min).

- IR spectroscopy : Identify carbonyl stretches (ketone: 1680–1720 cm⁻¹; acetamide: 1640–1660 cm⁻¹).

- Elemental analysis : Match theoretical C, H, N values within ±0.4% .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for large-scale synthesis?

Use a Box-Behnken experimental design to evaluate:

- Alkylating agents : Compare methyl iodide vs. ethyl bromide for regioselectivity .

- Temperature gradients : Test 50–90°C in 10°C increments.

- Catalysts : Screen phase-transfer catalysts (e.g., TBAB vs. PEG-400). Monitor progress via TLC (hexane:EtOAc 3:1) and optimize for minimum side-product formation (<5%) .

Q. How should researchers resolve contradictions in reported solubility data?

Perform solvent screening under controlled conditions (25°C ± 0.5):

| Solvent | Observed Solubility (mg/mL) | Method |

|---|---|---|

| DMSO | 45.2 ± 2.1 | Gravimetric |

| Methanol | 8.7 ± 0.9 | HPLC quantification |

| Discrepancies may arise from polymorphic forms; characterize crystals via PXRD and DSC to identify dominant phases . |

Q. What computational strategies predict metabolic pathways and degradation products?

- QM/MM simulations : Model cytochrome P450-mediated oxidation (B3LYP/6-31G* basis set).

- Molecular docking : Predict Phase II conjugation sites (e.g., UGT1A1, GSTP1) using AutoDock Vina. Validate with in vitro microsomal studies (rat liver S9 fraction) and LC-HRMS/MS to confirm metabolite structures .

Q. How can orthogonal assays address contradictory bioactivity results in mechanistic studies?

- SPR/BLI : Measure binding affinity (KD) to proposed targets.

- RNA-seq : Identify differentially expressed genes post-treatment.

- Metabolomics : Map pathway perturbations via LC-MS. Triangulate data using Bayesian network modeling to prioritize high-confidence targets .

Q. What advanced techniques improve reproducibility in crystallization?

- High-throughput screening : Use 96-well plates with 50 solvent combinations.

- Anti-solvent vapor diffusion : Control humidity (25–75% RH) for polymorph selection.

- PAT tools : Implement ATR-FTIR for real-time crystallization monitoring. Characterize dominant forms with SC-XRD and DSC .

Q. How should degradation studies be designed for stability profiling?

Conduct forced degradation under:

- Thermal stress : 40–80°C for 24–72 hours.

- Hydrolytic conditions : pH 1–13 buffers.

- Oxidative stress : 0.3% H₂O₂. Develop a QbD-based HPLC method (DoE-varied column temperature, mobile phase pH) to resolve degradation products. Confirm structures via HRMS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.